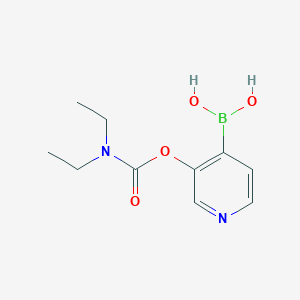

3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine boronic acids, such as 4-Pyridinylboronic acid and 3-Pyridinylboronic acid , are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They are valuable building blocks in organic synthesis .

Synthesis Analysis

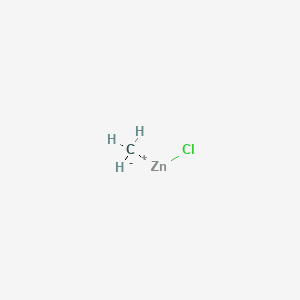

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of pinacol boronic esters is not well developed .

Molecular Structure Analysis

The molecular structure of pyridine boronic acids generally consists of a pyridine ring with a boronic acid group attached .

Chemical Reactions Analysis

Pyridine boronic acids are involved in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine boronic acids can vary. For example, 3-Pyridinylboronic acid is a solid with a melting point of over 300°C .

Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in forming carbon-carbon bonds, which are fundamental in organic synthesis. The compound’s boronic acid group facilitates the transfer of the pyridyl moiety to other organic substrates in the presence of a palladium catalyst, enabling the synthesis of complex molecules with high precision.

Protodeboronation Studies

The compound’s stability and reactivity make it suitable for protodeboronation studies . Protodeboronation is a process where the boron moiety is removed from the molecule. Understanding this reaction is crucial for developing new synthetic pathways and for the deprotection of sensitive functional groups in complex organic syntheses.

Development of Inhibitors

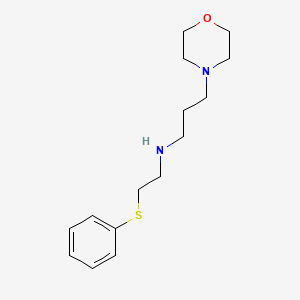

As a boronic acid derivative, this compound has potential applications in the development of protease inhibitors . Protease inhibitors are a class of medication used to treat viruses like HIV. The boronic acid moiety can interact with the active sites of proteases, leading to the development of new antiviral drugs.

Cancer Therapeutics Research

The compound is also explored in the research of cancer therapeutics . It can be used to inhibit certain kinases involved in cancer progression, such as PDK1 and protein kinase CK2. By targeting these enzymes, researchers can develop new drugs that may slow down or stop the growth of cancer cells.

Ligand-Free Palladium-Catalyzed Reactions

This boronic acid derivative is used in ligand-free palladium-catalyzed reactions . These reactions are advantageous as they do not require additional ligands, which simplifies the reaction setup and purification process. This application is particularly useful in green chemistry, where reducing waste is a priority.

Microwave-Assisted Organic Synthesis

The compound finds use in microwave-assisted organic synthesis . Microwave irradiation can accelerate chemical reactions, and when combined with this boronic acid derivative, it allows for rapid and efficient coupling reactions, which is beneficial in high-throughput organic synthesis.

Regioselective Coupling Reactions

Regioselective coupling reactions: are another area where this compound is utilized . It can help in the selective functionalization of molecules, which is critical in the synthesis of complex organic compounds with specific structural requirements.

N-Arylation Processes

Lastly, the compound is involved in N-arylation processes . N-arylation is the introduction of an aryl group into a nitrogen-containing molecule. This transformation is significant in the synthesis of pharmaceuticals and agrochemicals, where nitrogen-containing aromatic compounds are commonly found.

Orientations Futures

Propriétés

IUPAC Name |

[3-(diethylcarbamoyloxy)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4/c1-3-13(4-2)10(14)17-9-7-12-6-5-8(9)11(15)16/h5-7,15-16H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQBRXMTXQEANZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)OC(=O)N(CC)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6355073.png)

![6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde](/img/structure/B6355087.png)

![4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride](/img/structure/B6355096.png)